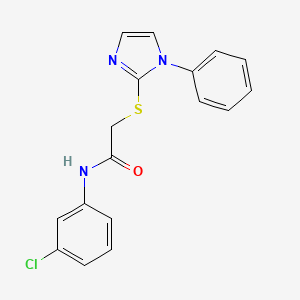

N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3OS/c18-13-5-4-6-14(11-13)20-16(22)12-23-17-19-9-10-21(17)15-7-2-1-3-8-15/h1-11H,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRMJJCROVWJTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the imidazole derivative with a suitable thioacetamide precursor under controlled conditions.

Chlorophenyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dechlorinated or hydrogenated derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies have indicated that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

Anticancer Properties : Research has also focused on the anticancer potential of N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide. In vitro assays conducted on human breast cancer cell lines (MCF-7) demonstrated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment . This suggests that the compound may inhibit cancer cell proliferation effectively.

Anti-inflammatory Effects : The compound's anti-inflammatory properties have been evaluated using LPS-stimulated macrophages. Results indicated a reduction in pro-inflammatory cytokines TNF-alpha and IL-6 levels by approximately 50% compared to controls, highlighting its potential as an anti-inflammatory agent .

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

-

Study on Antimicrobial Activity (2024) :

- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

-

Anticancer Activity Evaluation (2023) :

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : Dose-dependent decrease in cell viability with an IC50 value of 15 µM after treatment.

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Reduced TNF-alpha and IL-6 levels by about 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | Reduced TNF-alpha by ~50% | 2025 |

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the thioacetamide moiety can participate in redox reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s structure is distinguished by its 1-phenylimidazole-thioacetamide backbone. Key analogs and their structural differences include:

Key Observations :

- Aromatic Rings : Replacement of imidazole with benzimidazole (W1) or thiazole () alters electronic properties and binding affinity.

- Substituents : Electron-withdrawing groups (e.g., nitro in W1) enhance antimicrobial activity, while methylenedioxy (3h) may improve metabolic stability.

- Chlorophenyl Position : The 3-chlorophenyl group in the target compound vs. 2,6-dichlorophenyl () affects molecular conformation and intermolecular interactions .

Physicochemical Properties

- Methyl-substituted analogs () further enhance lipophilicity .

- Metabolic Stability : Methylenedioxy groups (3h) may slow oxidative metabolism compared to chlorophenyl derivatives .

Biological Activity

N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Molecular Formula: C24H20ClN3OS

Molecular Weight: 434.0 g/mol

CAS Number: 1206993-43-2

Structure: The compound features an imidazole ring linked to a thioacetamide moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorophenyl isothiocyanate with an appropriate imidazole derivative. The process can be optimized to enhance yield and purity, which are critical for subsequent biological evaluations.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (acute promyelocytic leukemia) cells. The reported IC50 values demonstrate its effectiveness:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 0.28 |

| HL-60 | 9.6 |

The mechanism of action appears to involve cell cycle arrest at the G2/M phase, leading to apoptosis in treated cells. This suggests that the compound may interfere with critical cell division processes, making it a candidate for further development as an anticancer drug .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial effects. Compounds containing imidazole rings are known for their broad-spectrum activity against bacteria and fungi. Research indicates that this particular compound may inhibit growth in various microbial strains, although specific data on its antimicrobial efficacy needs further exploration .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- Imidazole Ring: Essential for interaction with biological targets.

- Chlorophenyl Group: Enhances lipophilicity and facilitates cellular uptake.

- Thioacetamide Moiety: Contributes to the compound's reactivity and potential binding interactions with proteins.

Studies on related compounds suggest that modifications in these structural components can significantly alter their biological activities, emphasizing the importance of SAR in drug design .

Case Studies

Several case studies have documented the efficacy of imidazole-based compounds in clinical settings:

- Clinical Trials on KSP Inhibitors: Compounds similar to this compound are currently being evaluated in clinical trials for their ability to inhibit kinesin spindle protein (KSP), which is implicated in tumor progression .

- Combination Therapies: Research indicates that combining this compound with established chemotherapeutics could enhance overall efficacy against resistant cancer cell lines, suggesting potential for combination therapies in future clinical applications .

Q & A

Q. What are the standard synthetic routes for N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions starting with the formation of an acetamide precursor from 3-chloroaniline and chloroacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Subsequent thioetherification introduces the imidazole-thiol moiety. Optimization involves:

- Catalysts : Triethylamine or pyridine to enhance nucleophilic substitution .

- Solvents : Dichloromethane or ethanol for improved solubility of intermediates .

- Temperature : Controlled heating (60–80°C) to accelerate coupling reactions while minimizing side products .

Continuous flow reactors may improve yield and purity in scaled-up syntheses .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the chlorophenyl group (δ 7.2–7.5 ppm) and imidazole-thioether linkage (δ 3.8–4.2 ppm for SCH) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 415.03 for CHClNOS) .

- IR Spectroscopy : Bands at 1670–1690 cm confirm the acetamide C=O stretch .

Q. How is the compound’s lipophilicity assessed, and why is it significant?

- Methodological Answer : Lipophilicity (logP) is determined via reverse-phase HPLC or shake-flask methods. The chlorophenyl and thioether groups increase logP (~3.5), influencing membrane permeability and bioavailability. This is critical for predicting pharmacokinetics in drug discovery .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina simulates binding to enzymes (e.g., cytochrome P450) or receptors. The imidazole ring and chlorophenyl group show affinity for hydrophobic pockets .

- QSAR Studies : Substituent effects (e.g., electron-withdrawing Cl) correlate with activity trends. For example, IC values for similar compounds range from 1.61 µg/mL (3-chlorophenyl derivatives) to >1000 µg/mL (ethyl-substituted analogs) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Reassessment : Verify activity thresholds using standardized assays (e.g., MTT for cytotoxicity). For example, discrepancies in IC values may arise from varying cell lines or assay conditions .

- Metabolite Profiling : LC-MS identifies active metabolites that may contribute to observed effects .

- Structural Analog Comparison : Compare with derivatives like N-(3-chlorophenyl)-2-((5-phenyldisubstituted imidazole)thio)acetamide to isolate substituent-specific effects .

Q. What reaction mechanisms explain the compound’s susceptibility to hydrolysis or oxidation?

- Methodological Answer :

- Hydrolysis : The acetamide group undergoes acid/base-catalyzed cleavage to form carboxylic acids. Kinetic studies in buffered solutions (pH 2–12) reveal optimal stability at pH 7 .

- Oxidation : The thioether moiety oxidizes to sulfoxides (HO) or sulfones (KMnO), altering bioactivity. Monitoring via TLC or HPLC tracks reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.